molecular formula C15H10ClF4NO2 B4433573 N-[4-chloro-2-(trifluoromethyl)phenyl]-2-(4-fluorophenoxy)acetamide

N-[4-chloro-2-(trifluoromethyl)phenyl]-2-(4-fluorophenoxy)acetamide

Cat. No. B4433573
M. Wt: 347.69 g/mol
InChI Key: IMJFBFQFJLKMDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-chloro-2-(trifluoromethyl)phenyl]-2-(4-fluorophenoxy)acetamide, also known as CFTR(inh)-172, is a small molecule inhibitor that targets the cystic fibrosis transmembrane conductance regulator (CFTR) protein. CFTR is a chloride ion channel protein that plays a crucial role in regulating the salt and water balance in various organs, including the lungs and pancreas. CFTR dysfunction is the underlying cause of cystic fibrosis (CF), a life-threatening genetic disorder that affects approximately 70,000 people worldwide. CFTR(inh)-172 has been extensively studied as a potential therapeutic agent for CF and other diseases associated with CFTR dysfunction.

Mechanism of Action

N-[4-chloro-2-(trifluoromethyl)phenyl]-2-(4-fluorophenoxy)acetamide(inh)-172 inhibits N-[4-chloro-2-(trifluoromethyl)phenyl]-2-(4-fluorophenoxy)acetamide activity by binding to a specific site on the protein, known as the regulatory domain. This binding prevents the opening of the chloride ion channel, leading to a decrease in chloride ion transport across the cell membrane. N-[4-chloro-2-(trifluoromethyl)phenyl]-2-(4-fluorophenoxy)acetamide(inh)-172 has been shown to be a highly specific inhibitor of N-[4-chloro-2-(trifluoromethyl)phenyl]-2-(4-fluorophenoxy)acetamide, with no significant effects on other ion channels or transporters.
Biochemical and Physiological Effects:
N-[4-chloro-2-(trifluoromethyl)phenyl]-2-(4-fluorophenoxy)acetamide(inh)-172 has been shown to have several biochemical and physiological effects, including:
- Inhibition of N-[4-chloro-2-(trifluoromethyl)phenyl]-2-(4-fluorophenoxy)acetamide-dependent chloride ion transport
- Reduction of airway surface liquid volume
- Decrease in mucus viscosity
- Inhibition of bacterial biofilm formation
- Increase in transepithelial resistance
- Reduction of inflammation

Advantages and Limitations for Lab Experiments

N-[4-chloro-2-(trifluoromethyl)phenyl]-2-(4-fluorophenoxy)acetamide(inh)-172 has several advantages and limitations for lab experiments. Some of the advantages include:
- Specific inhibition of N-[4-chloro-2-(trifluoromethyl)phenyl]-2-(4-fluorophenoxy)acetamide activity
- Well-characterized mechanism of action
- Widely available and affordable
- High potency and selectivity
Some of the limitations include:
- Limited solubility in water and organic solvents
- Potential off-target effects at high concentrations
- Limited stability in solution
- Limited efficacy in vivo due to poor pharmacokinetic properties

Future Directions

N-[4-chloro-2-(trifluoromethyl)phenyl]-2-(4-fluorophenoxy)acetamide(inh)-172 has shown promise as a potential therapeutic agent for CF and other diseases associated with N-[4-chloro-2-(trifluoromethyl)phenyl]-2-(4-fluorophenoxy)acetamide dysfunction. However, there are several future directions for research that could further improve our understanding of N-[4-chloro-2-(trifluoromethyl)phenyl]-2-(4-fluorophenoxy)acetamide(inh)-172 and its potential clinical applications. Some of these directions include:
- Development of more potent and selective N-[4-chloro-2-(trifluoromethyl)phenyl]-2-(4-fluorophenoxy)acetamide inhibitors
- Investigation of the pharmacokinetic properties of N-[4-chloro-2-(trifluoromethyl)phenyl]-2-(4-fluorophenoxy)acetamide(inh)-172 and other N-[4-chloro-2-(trifluoromethyl)phenyl]-2-(4-fluorophenoxy)acetamide inhibitors
- Evaluation of the efficacy of N-[4-chloro-2-(trifluoromethyl)phenyl]-2-(4-fluorophenoxy)acetamide(inh)-172 in animal models of CF and other N-[4-chloro-2-(trifluoromethyl)phenyl]-2-(4-fluorophenoxy)acetamide-related diseases
- Identification of biomarkers for N-[4-chloro-2-(trifluoromethyl)phenyl]-2-(4-fluorophenoxy)acetamide inhibition and modulation
- Exploration of the potential use of N-[4-chloro-2-(trifluoromethyl)phenyl]-2-(4-fluorophenoxy)acetamide inhibitors in combination with other N-[4-chloro-2-(trifluoromethyl)phenyl]-2-(4-fluorophenoxy)acetamide modulators
In conclusion, N-[4-chloro-2-(trifluoromethyl)phenyl]-2-(4-fluorophenoxy)acetamide(inh)-172 is a small molecule inhibitor that has been extensively studied as a tool to investigate the function and regulation of N-[4-chloro-2-(trifluoromethyl)phenyl]-2-(4-fluorophenoxy)acetamide protein. N-[4-chloro-2-(trifluoromethyl)phenyl]-2-(4-fluorophenoxy)acetamide(inh)-172 has several advantages and limitations for lab experiments, and there are several future directions for research that could further improve our understanding of N-[4-chloro-2-(trifluoromethyl)phenyl]-2-(4-fluorophenoxy)acetamide(inh)-172 and its potential clinical applications.

Scientific Research Applications

N-[4-chloro-2-(trifluoromethyl)phenyl]-2-(4-fluorophenoxy)acetamide(inh)-172 has been widely used in scientific research to study the function and regulation of N-[4-chloro-2-(trifluoromethyl)phenyl]-2-(4-fluorophenoxy)acetamide protein. It has been shown to inhibit N-[4-chloro-2-(trifluoromethyl)phenyl]-2-(4-fluorophenoxy)acetamide activity in various cell types, including airway epithelial cells, pancreatic cells, and intestinal cells. N-[4-chloro-2-(trifluoromethyl)phenyl]-2-(4-fluorophenoxy)acetamide(inh)-172 has also been used to investigate the role of N-[4-chloro-2-(trifluoromethyl)phenyl]-2-(4-fluorophenoxy)acetamide in other physiological processes, such as sweat gland function and mucus secretion. In addition, N-[4-chloro-2-(trifluoromethyl)phenyl]-2-(4-fluorophenoxy)acetamide(inh)-172 has been used as a tool to validate the efficacy of other N-[4-chloro-2-(trifluoromethyl)phenyl]-2-(4-fluorophenoxy)acetamide modulators, such as correctors and potentiators.

properties

IUPAC Name

N-[4-chloro-2-(trifluoromethyl)phenyl]-2-(4-fluorophenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClF4NO2/c16-9-1-6-13(12(7-9)15(18,19)20)21-14(22)8-23-11-4-2-10(17)3-5-11/h1-7H,8H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMJFBFQFJLKMDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OCC(=O)NC2=C(C=C(C=C2)Cl)C(F)(F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClF4NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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